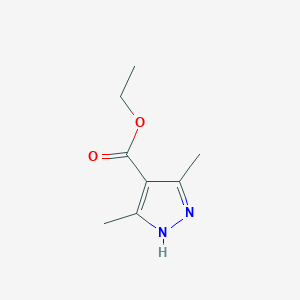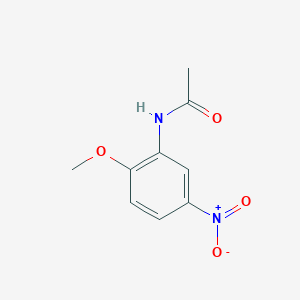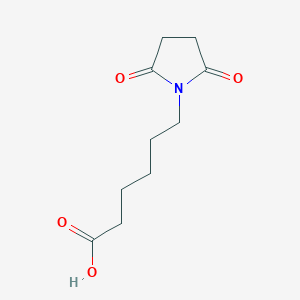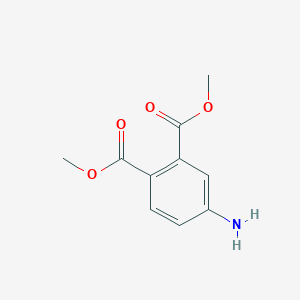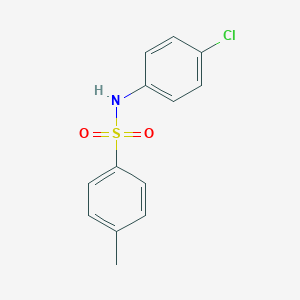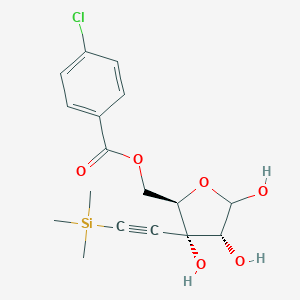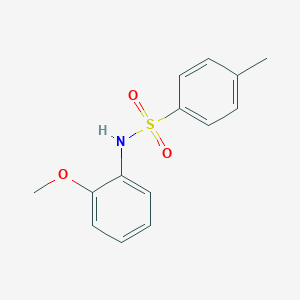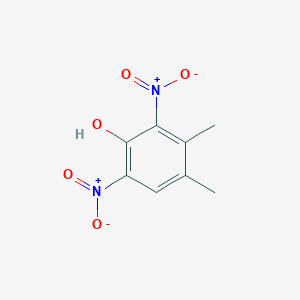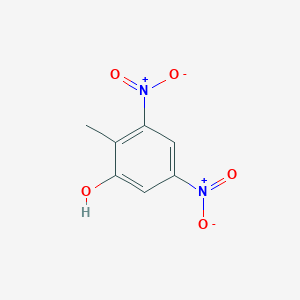
3,5-Dinitro-o-cresol
Overview
Description
3,5-Dinitro-o-cresol, also known as 2-Methyl-3,5-dinitrophenol, is an organic compound with the molecular formula C7H6N2O5. It is a yellow solid that is only slightly soluble in water and has been historically used as a herbicide and insecticide. This compound is known for its high toxicity to humans and other organisms .
Mechanism of Action
3,5-Dinitro-o-cresol
, also known as 2-Methyl-3,5-dinitrophenol , is an organic compound that has been used as a herbicide and insecticide . Here is an overview of its mechanism of action:
Target of Action
The primary target of this compound is the process of adenosine triphosphate (ATP) production . ATP is a crucial molecule that provides energy for many processes in living cells.
Mode of Action
this compound acts as an uncoupler, interfering with ATP production . This disruption in energy production can lead to the death of organisms, making the compound extremely toxic to humans .
Biochemical Pathways
The compound affects the biochemical pathway of ATP synthesis, disrupting the normal energy production in cells . This disruption can lead to a variety of downstream effects, including cell death.
Result of Action
The primary result of this compound’s action is the disruption of normal cellular function due to the interference with ATP production . This can lead to a variety of symptoms in humans, including confusion, fever, headache, shortness of breath, and sweating .
Biochemical Analysis
Biochemical Properties
3,5-Dinitro-o-cresol is known to interfere with adenosine triphosphate (ATP) production . This means it acts as an uncoupler, disrupting the normal biochemical reactions within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its disruption of ATP production . This can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the concentration of this compound present .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interference with ATP production . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . During degradation, both nitro functional groups are reduced to amino groups, which are further oxidatively deaminated to form 2,3,5-trihydroxytoluene before entering into the ring-cleavage pathway .
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
3,5-Dinitro-o-cresol is typically synthesized through a two-step process:
Disulfonation of o-cresol: o-Cresol is first treated with sulfuric acid to introduce sulfonic acid groups at the 3 and 5 positions.
In industrial settings, this compound can also be produced by the direct nitration of alkylphenols, where the methyl group is replaced by other alkyl groups such as sec-butyl, tert-butyl, or 1-methylheptyl .
Chemical Reactions Analysis
3,5-Dinitro-o-cresol undergoes several types of chemical reactions:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst or chemical reductants like iron and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen, iron, hydrochloric acid, potassium permanganate, and various nucleophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted phenols .
Scientific Research Applications
3,5-Dinitro-o-cresol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the effects of uncouplers on cellular respiration and energy production.
Medicine: Although highly toxic, it has been used in the past to study the mechanisms of toxicity and the effects of metabolic uncouplers.
Comparison with Similar Compounds
3,5-Dinitro-o-cresol is part of a group of compounds known as dinitrophenols, which share similar structures and properties. Some similar compounds include:
2,4-Dinitrophenol: Another highly toxic uncoupler of oxidative phosphorylation, used historically as a weight loss agent.
4,6-Dinitro-2-methylphenol: Similar in structure and function, used as a herbicide and insecticide.
Dinoseb: A derivative where the methyl group is replaced by a sec-butyl group, used as a herbicide
The uniqueness of this compound lies in its specific substitution pattern and its historical significance as one of the earliest pesticides developed .
Properties
IUPAC Name |
2-methyl-3,5-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJAFFDLKPUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075423 | |
| Record name | 2-Methyl-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-56-3 | |
| Record name | 2-Methyl-3,5-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitro-ortho-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitro-o-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Cresol, 3,5-dinitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITRO-ORTHO-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZL54GG8S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
